molecular formula C20H21ClN2O4S B6025879 2-chloro-N-[4-(cyclohexanecarbonylsulfamoyl)phenyl]benzamide

2-chloro-N-[4-(cyclohexanecarbonylsulfamoyl)phenyl]benzamide

Cat. No.: B6025879
M. Wt: 420.9 g/mol
InChI Key: XZSCXFHXOAGMJR-UHFFFAOYSA-N
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Description

2-chloro-N-[4-(cyclohexanecarbonylsulfamoyl)phenyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core structure with a chloro substituent and a cyclohexanecarbonylsulfamoyl group attached to the phenyl ring

Preparation Methods

The synthesis of 2-chloro-N-[4-(cyclohexanecarbonylsulfamoyl)phenyl]benzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-aminobenzamide and cyclohexanecarbonyl chloride.

    Formation of Intermediate: The 4-aminobenzamide is reacted with cyclohexanecarbonyl chloride in the presence of a base such as triethylamine to form the intermediate 4-(cyclohexanecarbonylamino)benzamide.

    Chlorination: The intermediate is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chloro substituent, resulting in the formation of this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity.

Chemical Reactions Analysis

2-chloro-N-[4-(cyclohexanecarbonylsulfamoyl)phenyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

2-chloro-N-[4-(cyclohexanecarbonylsulfamoyl)phenyl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-(cyclohexanecarbonylsulfamoyl)phenyl]benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

2-chloro-N-[4-(cyclohexanecarbonylsulfamoyl)phenyl]benzamide can be compared with other benzamide derivatives, such as:

  • 2-chloro-N-[4-(4-methylpiperazino)phenyl]benzamide
  • 2-chloro-N-(4-(dimethylamino)phenyl)benzamide
  • 2-chloro-N-(4-((2-chlorobenzoyl)amino)phenyl)benzamide

These compounds share a similar benzamide core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities. The unique cyclohexanecarbonylsulfamoyl group in this compound distinguishes it from other benzamide derivatives and may confer specific advantages in terms of stability, solubility, and biological activity.

Properties

IUPAC Name

2-chloro-N-[4-(cyclohexanecarbonylsulfamoyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O4S/c21-18-9-5-4-8-17(18)20(25)22-15-10-12-16(13-11-15)28(26,27)23-19(24)14-6-2-1-3-7-14/h4-5,8-14H,1-3,6-7H2,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZSCXFHXOAGMJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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